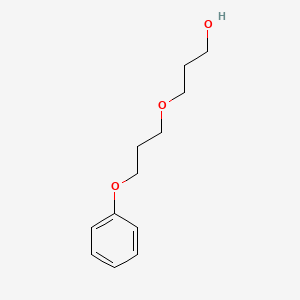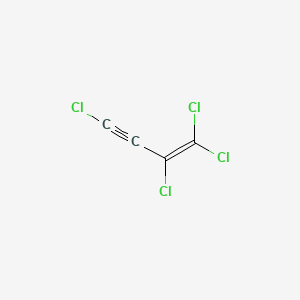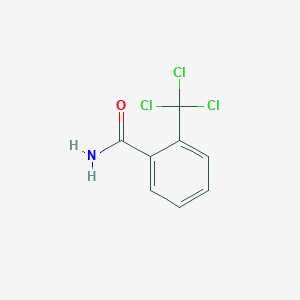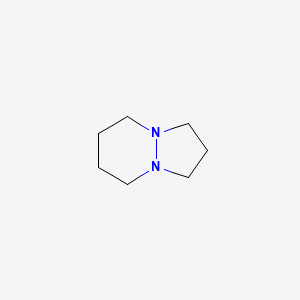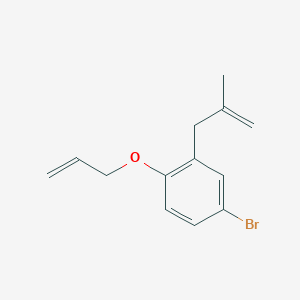
4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a bromine atom, a prop-2-enyl group, and a prop-2-enoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-hydroxybenzene with 2-methylprop-2-enyl bromide in the presence of a base such as potassium carbonate in acetone. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of 4-amino-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene.
Oxidation: Formation of 4-bromo-2-(2-methylprop-2-enyl)benzaldehyde.
Reduction: Formation of 4-bromo-2-(2-methylprop-2-enyl)cyclohexanol.
Scientific Research Applications
4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene involves its interaction with specific molecular targets. The bromine atom and the prop-2-enyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-methylprop-2-enyl)phenol
- 4-Bromo-2-(2-methylprop-2-enyl)anisole
- 4-Bromo-2-(2-methylprop-2-enyl)benzaldehyde
Uniqueness
4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene is unique due to the presence of both a prop-2-enyl and a prop-2-enoxy group on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
6337-50-4 |
|---|---|
Molecular Formula |
C13H15BrO |
Molecular Weight |
267.16 g/mol |
IUPAC Name |
4-bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C13H15BrO/c1-4-7-15-13-6-5-12(14)9-11(13)8-10(2)3/h4-6,9H,1-2,7-8H2,3H3 |
InChI Key |
WHTADMURFSCSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=C(C=CC(=C1)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


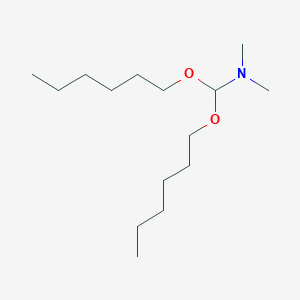
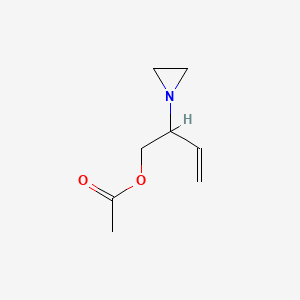
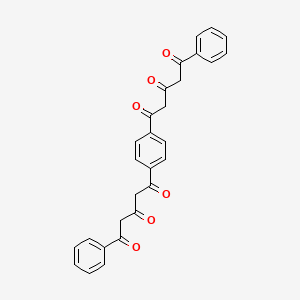
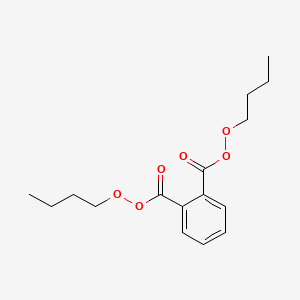

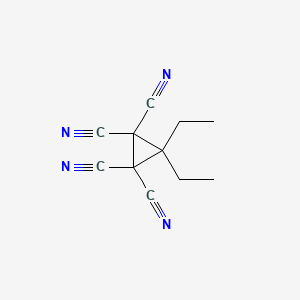
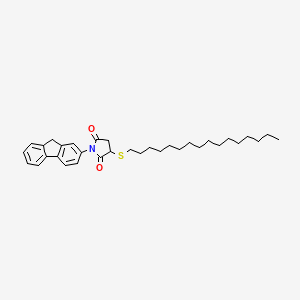
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
